N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a tetrazole ring and a chloro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the reaction of 5-chloro-2-methoxyaniline with 3-(1H-tetrazol-1-yl)benzoic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide.
Reduction: Formation of N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzylamine.
Substitution: Formation of N-(5-azido-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring and chloro-methoxyphenyl group contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide can be compared with other benzamide derivatives such as:
N-(2-chloro-5-trifluoromethylphenyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure but with a trifluoromethyl group instead of a methoxy group.
N-(2-chloro-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure but with a methyl group instead of a methoxy group.
Properties
Molecular Formula |
C15H12ClN5O2 |
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Molecular Weight |
329.74 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-6-5-11(16)8-13(14)18-15(22)10-3-2-4-12(7-10)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
InChI Key |
RGWXOGSVWRDXEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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